3-Methyl-7-oxocyclohept-3-ene-1-carboxylic acid
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Overview
Description
3-Methyl-7-oxocyclohept-3-ene-1-carboxylic acid is an organic compound with a unique structure characterized by a seven-membered ring containing both a ketone and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxocyclohept-3-ene-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a diene or an enone, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the seven-membered ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-oxocyclohept-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert the carboxylic acid group into an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Formation of a dicarboxylic acid.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-7-oxocyclohept-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-7-oxocyclohept-3-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-carboxylic acid: Similar structure but lacks the ketone group.
3-Oxocyclobutanecarboxylic acid: Smaller ring size and different reactivity.
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylic acid: Contains an additional oxygen in the ring structure.
Uniqueness
3-Methyl-7-oxocyclohept-3-ene-1-carboxylic acid is unique due to its seven-membered ring structure with both a ketone and a carboxylic acid functional group. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C9H12O3 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-methyl-7-oxocyclohept-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c1-6-3-2-4-8(10)7(5-6)9(11)12/h3,7H,2,4-5H2,1H3,(H,11,12) |
InChI Key |
JTHHCRJUBQHBOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(=O)C(C1)C(=O)O |
Origin of Product |
United States |
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